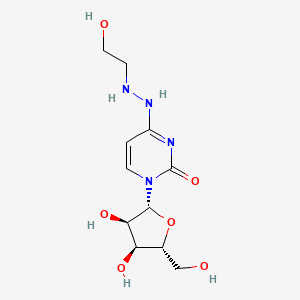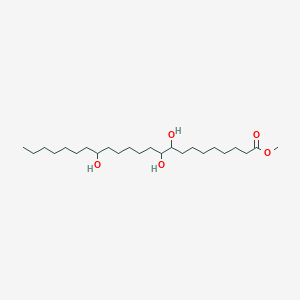
Methyl 9,10,16-trihydroxytricosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,10,16-trihydroxytricosanoate is a chemical compound with the molecular formula C24H48O5 It is a methyl ester derivative of tricosanoic acid, featuring three hydroxyl groups at the 9th, 10th, and 16th positions on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,10,16-trihydroxytricosanoate typically involves the esterification of tricosanoic acid with methanol in the presence of an acid catalyst. The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by hydroxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9,10,16-trihydroxytricosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of triketones or tricarboxylic acids.
Reduction: Formation of tricosanol derivatives.
Substitution: Formation of tricosanoate esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 9,10,16-trihydroxytricosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydroxylation reactions.
Biology: Investigated for its role in lipid metabolism and as a biomarker in certain biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 9,10,16-trihydroxytricosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing tricosanoic acid, which may participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tricosanoate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 9,10-dihydroxytricosanoate: Contains two hydroxyl groups, offering different reactivity and applications.
Methyl 16-hydroxytricosanoate: Features a single hydroxyl group, limiting its potential interactions compared to Methyl 9,10,16-trihydroxytricosanoate.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105959-59-9 |
|---|---|
Molekularformel |
C24H48O5 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
methyl 9,10,16-trihydroxytricosanoate |
InChI |
InChI=1S/C24H48O5/c1-3-4-5-7-11-16-21(25)17-12-10-14-19-23(27)22(26)18-13-8-6-9-15-20-24(28)29-2/h21-23,25-27H,3-20H2,1-2H3 |
InChI-Schlüssel |
IAKJUXAGKHGVDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCCC(C(CCCCCCCC(=O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


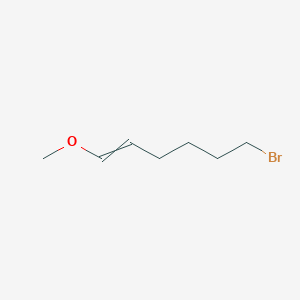
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
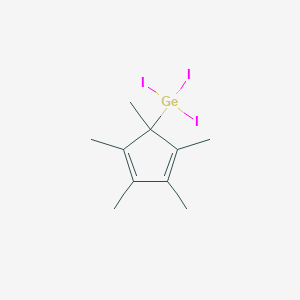

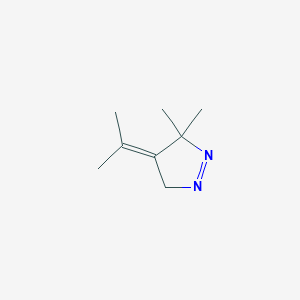
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
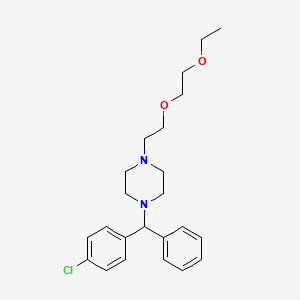
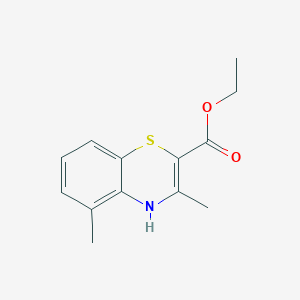
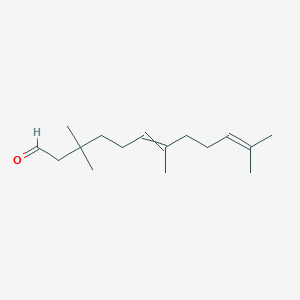

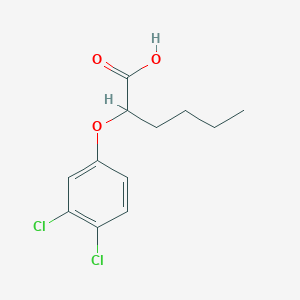
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
